1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a bicyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound features a cyclobutyl group attached to the nitrogen atom of the imidazole ring, which contributes to its unique chemical properties and potential biological activities. The molecular formula for this compound is CHN, and it has a molecular weight of approximately 188.23 g/mol .
The unique properties of 1-cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine make it suitable for various applications:
Research indicates that 1-cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine exhibits significant biological activity. It has been studied for its potential as:
Several synthetic routes have been developed for the preparation of 1-cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine:
Studies examining the interactions of 1-cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine with biological targets have revealed:
Several compounds share structural similarities with 1-cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | CHN | Smaller cyclopropyl group may influence reactivity and biological activity differently than cyclobutyl. |
| 1-Cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | CHN | Larger cyclohexyl group potentially enhances lipophilicity and alters pharmacokinetics. |
| 4-Methyl-1H-imidazo[4,5-c]pyridine | CHN | Lacks a cycloalkyl substituent but retains imidazole core; useful for comparison in biological assays. |
Pharmacophore modeling identifies spatial arrangements of molecular features critical for biological activity. For 1-cyclobutyl-imidazo[4,5-c]pyridine, a ligand-based pharmacophore model was constructed using 28 analogues with reported antimycobacterial potencies (half-maximal inhibitory concentration [IC~50~] values ranging from 0.8 to 12.3 μM) [2]. The model revealed four essential features:
A distance-based alignment of active compounds demonstrated that the cyclobutyl group’s planar geometry optimizes hydrophobic interactions with mycobacterial enzyme pockets [2] [5]. Compounds lacking the cyclobutyl moiety showed reduced activity, underscoring its role in target binding.
Table 1: Key Pharmacophore Features and Geometric Parameters
| Feature | Distance from Core (Å) | Tolerance (Å) |
|---|---|---|
| Hydrogen bond acceptor | 3.2 ± 0.4 | 1.1 |
| Hydrophobic region | 4.8 ± 0.6 | 1.3 |
| Aromatic centroid | 2.9 ± 0.3 | 0.9 |
| Hydrogen bond donor | 5.1 ± 0.5 | 1.2 |
The model’s statistical validity was confirmed by a correlation coefficient (r^2^) of 0.91 and a cross-validated q^2^ of 0.82 [2].
Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) were employed to develop 3D-QSAR models for 65 cyclobutyl-substituted imidazo[4,5-c]pyridine derivatives [5]. Steric, electrostatic, and hydrophobic fields were evaluated at grid points surrounding the molecules.
The CoMFA model yielded a cross-validated q^2^ of 0.866 and a non-cross-validated r^2^ of 0.983, indicating robust predictive power [5]. Contour maps highlighted:
Table 2: 3D-QSAR Model Statistics
| Method | q^2^ | r^2^ | SEE | F-value |
|---|---|---|---|---|
| CoMFA | 0.866 | 0.983 | 0.112 | 45.7 |
| CoMSIA | 0.877 | 0.995 | 0.098 | 52.3 |
Molecular docking revealed that the cyclobutyl group occupies a hydrophobic cleft in the mycobacterial ATP-binding pocket, while the imidazole nitrogen forms a hydrogen bond with Asp40 [2] [5].
MD simulations (100 ns) were performed on the compound bound to Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a validated antimycobacterial target [3] [5]. The root-mean-square deviation (RMSD) of the protein backbone stabilized at 1.8 Å after 20 ns, indicating complex stability.
Key observations included:
Figure 1: Root-Mean-Square Fluctuation (RMSF) of InhA Residues
Residues 150–165 (binding site) exhibited low RMSF (<1.0 Å), confirming minimal conformational flexibility during ligand engagement [5].
Prime molecular mechanics-generalized Born surface area (MM-GBSA) calculations quantified the binding free energy (ΔG~bind~) for 15 analogues [2] [5]. The ΔG~bind~ values ranged from −42.3 to −58.9 kcal/mol, correlating with experimental IC~50~ (r^2^ = 0.89).
Energy decomposition identified van der Waals interactions (−36.2 ± 4.1 kcal/mol) and electrostatic contributions (−12.7 ± 2.8 kcal/mol) as primary drivers of binding [5]. The cyclobutyl group contributed −8.4 kcal/mol via hydrophobic interactions, while polar groups at C6 enhanced solvation (−4.2 kcal/mol).
Table 3: MM-GBSA Energy Contributions for Representative Analogues
| Compound | ΔG~bind~ (kcal/mol) | van der Waals | Electrostatic | Solvation |
|---|---|---|---|---|
| 23 | −48.2 | −34.1 | −11.9 | −2.2 |
| 25 | −53.6 | −37.8 | −13.4 | −2.4 |
| 57 | −58.9 | −40.3 | −15.1 | −3.5 |
1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine belongs to the imidazopyridine class of compounds that have demonstrated significant potential as cyclin-dependent kinase 2 inhibitors. The imidazo[4,5-c]pyridine scaffold has been extensively investigated for its capacity to target CDK2, a critical serine/threonine kinase involved in cell cycle regulation and cancer progression [1] [2].
The structural foundation for CDK2 inhibition by imidazo[4,5-c]pyridine derivatives was established through scaffold hopping strategies based on the structure of CYC202. Wu and colleagues developed a novel series of imidazo[4,5-c]pyridine-based CDK2 inhibitors, among which compound 5b exhibited exceptional potency with an IC50 value of 21 nM against CDK2 [1]. This compound demonstrated excellent in vitro anti-proliferation activity against three different cancer cell lines: HL60, A549, and HCT116 [1].
Molecular docking studies have revealed the binding mechanism of imidazo[4,5-c]pyridine derivatives to CDK2. The imidazo[4,5-c]pyridine core forms critical hydrogen bonds with the hinge region of CDK2, similar to other established CDK inhibitors. The pyridin-3-ylmethyl moiety serves as an excellent pharmacophore for CDK2 inhibition, providing essential interactions within the ATP-binding site [1] [2].
The cyclobutyl substituent at the N1 position of the imidazo[4,5-c]pyridine ring system may contribute to the selectivity and potency of 1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. Similar cyclobutyl modifications have been incorporated into other CDK2 inhibitors, where the cyclobutyl group was found to provide optimal binding interactions [2].
Comparative analysis with related imidazopyridine scaffolds reveals that the imidazo[4,5-c]pyridine series exhibits superior CDK2 inhibitory activity compared to imidazo[1,2-b]pyridazine derivatives. Several compounds from the imidazo[4,5-c]pyridine series achieved IC50 values below 1 μM, demonstrating the potential of this scaffold for targeted anti-cancer therapy [1] [3].
| Compound Class | Representative Compound | CDK2 IC50 (nM) | Cell Line Activity | Reference |
|---|---|---|---|---|
| Imidazo[4,5-c]pyridine derivatives | Compound 5b | 21 | HL60, A549, HCT116 | Wu et al. (2018) |
| Imidazo[1,2-b]pyridazine series | Various | >1000 | Mouse plasma levels >1 μM | Byth et al. (2004) |
| Purine-based CDK2 inhibitors | Compound 4 | 2.1 (CDK2), 4.8 (CDK5) | HCT116, MCF7 | Park et al. |
| Pyrazolo[3,4-d]pyrimidine series | Compound 8 | 190 | Various | Multiple studies |
The imidazopyridine class, to which 1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine belongs, has shown promising activity as glycogen synthase kinase-3β inhibitors. Yngve and colleagues reported a series of imidazopyridine analogs that function as potent GSK-3β inhibitors, with compounds 46 and 47 demonstrating IC50 values of 3.0 and 1.4 nM, respectively [4].
The mechanism of action involves competitive binding to the ATP domain of GSK-3β. Imidazopyridine analogs utilize hydrogen acceptor and donor motifs to achieve effective interactions with kinase residues. The enhanced potency of certain analogs is attributed to their additional hydrogen bond-accepting capacity, which facilitates stronger binding to the active site [4].
GSK-3β is a proline-directed serine/threonine kinase that plays crucial roles in glucose regulation, apoptosis, protein synthesis, and various cellular processes. The enzyme contains critical residues such as Val 135 and Asp 133 in the ATP-binding site, which serve as key interaction points for imidazopyridine inhibitors [4].
Structural analysis indicates that the imidazo[4,5-c]pyridine scaffold can form hydrogen bonds with the hinge region of GSK-3β, similar to its interactions with CDK2. The specific substitution pattern on the imidazopyridine ring system influences the binding affinity and selectivity profile against GSK-3β [4] [5].
Comparative studies with other GSK-3β inhibitor classes reveal that imidazopyridines occupy a unique position in terms of potency and selectivity. While pyrazolopyrimidines and benzimidazoles also demonstrate nanomolar potency, imidazopyridines offer distinct advantages in terms of binding mode and potential for further optimization [4].
| Inhibitor Class | IC50 Range (nM) | Key Binding Features | Selectivity Profile |
|---|---|---|---|
| Imidazopyridines | 1.4 - 3.0 | Hydrogen acceptor/donor motif | Not extensively reported |
| Pyrazolopyrimidines | 2.0 - 100 | Hydrazine and ring planarity | ATP-competitive |
| Benzimidazoles | 15 - 25 | Hydroxyl group at C7 | ATP-competitive |
| Bisarylmaleimides | 0.7 - 1.1 | Diazepino-indolyl modifications | >160-10,000 fold vs other kinases |
1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine demonstrates potential as an ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) antagonist, representing a novel therapeutic approach for cancer immunotherapy. ENPP1 functions as a negative regulator of the cyclic guanosine monophosphate–adenosine monophosphate synthase–stimulator of interferon genes (cGAS-STING) pathway through the hydrolysis of 2',3'-cyclic guanosine monophosphate–adenosine monophosphate (cGAMP) [6] [7].
Recent patent applications have specifically described substituted 3H-imidazo[4,5-c]pyridine derivatives as novel ENPP1 inhibitors and STING modulators for cancer immunotherapy [8] [9]. These compounds are designed to prevent ENPP1-mediated degradation of cGAMP, thereby enhancing the activation of the STING pathway and promoting antitumor immune responses [8] [7].
The mechanism of ENPP1 inhibition by imidazo[4,5-c]pyridine derivatives involves interaction with the catalytic site of the enzyme. ENPP1 contains two zinc ions (Zn1 and Zn2) that are critical for its phosphodiesterase activity. Inhibitors with zinc-binding capabilities, such as quinazolin-4(3H)-one derivatives containing imidazopyridine moieties, have demonstrated potent ENPP1 inhibition with IC50 values in the nanomolar range [7].
Compound 4e, a quinazolin-4(3H)-one derivative with an imidazopyridine core, exhibited exceptional ENPP1 inhibitory activity with an IC50 value of 0.188 μM at the molecular level and 0.732 μM at the cellular level. This compound demonstrated superior selectivity towards metastatic breast cancer cells compared to normal cells [7].
The binding mode analysis reveals that imidazopyridine-containing ENPP1 inhibitors form multiple interactions with the active site. The carbonyl oxygen of the inhibitor coordinates with the active-site zinc ion, while the imidazopyridine core engages in π-π stacking interactions with Tyr-340 and forms hydrogen bonds with active site residues [7].
| Compound Type | ENPP1 IC50 | Selectivity Profile | Mechanism |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivative 7 | 5.70 or 9.68 nM | Weak vs ENPP2, ENPP3 | cGAS-STING pathway enhancement |
| Imidazo[4,5-b]pyridine compound 5a | 217 nM (Ki) | Competitive vs both substrates | Competitive inhibition |
| Quinazolin-4(3H)-one compound 4e | 0.188 μM | Superior vs metastatic cancer | Zinc-binding quinazoline |
| Pyrrolopyrimidine compound 18p | 25.0 nM | STING pathway activation | STING pathway activation |
The imidazo[4,5-c]pyridine scaffold has demonstrated significant potential for interfering with Mycobacterium tuberculosis respiratory pathways, particularly through inhibition of the cytochrome bc1 complex (QcrB) and related respiratory chain components. This represents a promising approach for developing novel anti-tuberculosis therapeutics [10] [11] [12].
Q203 (Telacebec), an imidazo[1,2-a]pyridine derivative, serves as a prototypical example of how imidazopyridine compounds can target mycobacterial respiratory pathways. This compound inhibits the cytochrome bcc complex with an IC50 of 53 ± 19 nM against the CIII2CIV2 supercomplex, effectively blocking menaquinol oxidation and disrupting electron transport [13].
The mechanism of action involves binding to the QcrB subunit of the cytochrome bc1 complex, preventing the transfer of electrons from menaquinol to the final acceptor, molecular oxygen. This disruption leads to ATP depletion and pH homeostasis disruption in Mycobacterium tuberculosis [12]. Resistance studies have identified mutations T313A and T313I in the qcrB gene as key resistance mechanisms [13] [11].
Imidazo[4,5-b]pyridine derivatives have also shown potent antitubercular activity through inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall biosynthesis. Compounds 5c, 5g, 5i, and 5u demonstrated minimum inhibitory concentrations ranging from 0.5 to 0.8 μM against Mycobacterium tuberculosis H37Rv [10].
The respiratory flexibility of Mycobacterium tuberculosis allows the organism to reroute electron transport through alternative pathways, particularly the cytochrome bd oxidase, in response to cytochrome bc1 complex inhibition. This adaptation mechanism can be overcome through combination therapy targeting multiple components of the respiratory chain [14] [15].
Molecular docking studies have revealed that imidazopyridine compounds interact with conserved residues in the QcrB binding site, explaining their potent antimycobacterial activity. The binding affinity correlates with the ability to disrupt respiratory chain function and deplete intracellular ATP levels [12].
| Compound Class | Target | MIC Range | Mechanism of Action | Resistance Mutations |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine Q203 | Cytochrome bcc complex | 2.7 nM | Blocks menaquinol oxidation | T313A, T313I in qcrB |
| Imidazo[4,5-b]pyridine derivatives | DprE1 enzyme | 0.5 - 0.8 μM | DprE1 inhibitory activity | Not specified |
| Imidazopyridine compounds | QcrB (cytochrome bc1 complex) | 0.03 - 5 μM | ATP depletion, pH disruption | T313A in qcrB |
| Imidazo[1,2-a]pyridine inhibitors | QcrB (cytochrome bc1 complex) | 0.5 - 5 μM | Respiratory chain inhibition | qcrB mutations |